Glutaramate

Enzyme kinetics ω‑amidase substrate specificity

Glutaramate (glutaramic acid; IUPAC: 4‑carbamoylbutanoic acid) is a C5 dicarboxylic acid monoamide belonging to the straight‑chain fatty acid class. It exists primarily as the monocarboxylic acid anion (5‑amino‑5‑oxopentanoate) at physiological pH and serves as a recognized substrate for ω‑amidase (EC 3.5.1.3), which hydrolyzes glutaramate to glutarate and ammonia.

Molecular Formula C5H8NO3-
Molecular Weight 130.12 g/mol
Cat. No. B1245168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaramate
Molecular FormulaC5H8NO3-
Molecular Weight130.12 g/mol
Structural Identifiers
SMILESC(CC(=O)N)CC(=O)[O-]
InChIInChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)/p-1
InChIKeyGTFMAONWNTUZEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaramate (Glutaramic Acid) Procurement Guide: Compound Identity, Class, and Enzyme Substrate Profile


Glutaramate (glutaramic acid; IUPAC: 4‑carbamoylbutanoic acid) is a C5 dicarboxylic acid monoamide belonging to the straight‑chain fatty acid class [1]. It exists primarily as the monocarboxylic acid anion (5‑amino‑5‑oxopentanoate) at physiological pH and serves as a recognized substrate for ω‑amidase (EC 3.5.1.3), which hydrolyzes glutaramate to glutarate and ammonia [2]. Identified in the human exposome, glutaramate has been detected in blood, though not endogenously quantified, making it relevant as both a xenobiotic marker and a defined biochemical tool compound [1].

ω‑Amidase substrate with distinct kinetic profile for enzyme studies
C5 dicarboxylic acid monoamide, straight‑chain fatty acid class
Non‑endogenous xenobiotic marker detected in human blood; supports exposome research

Why Glutaramate Cannot Be Interchanged with Succinamate or 2‑Oxoglutaramate in ω‑Amidase‑Dependent Workflows


Glutaramate, succinamate, and 2‑oxoglutaramate are all monoamide substrates of ω‑amidase, yet their kinetic parameters diverge over an order of magnitude: the Km for glutaramate hydrolysis (3.1 mM) is 15‑fold higher than that for succinamate (0.2 mM) and 310‑fold higher than the true Km for 2‑oxoglutaramate (~0.01 mM) when measured in the same rat liver enzyme preparation [1]. In hydroxaminolysis reactions, glutaramate also exhibits distinct Km values for hydroxylamine (4 mM) versus succinamate (5.4 mM) [1]. Consequently, substituting glutaramate with a higher‑ or lower‑affinity analog directly alters reaction velocities, degree of substrate inhibition, and partitioning between hydrolysis and acyl‑transfer products, rendering the experiment uninterpretable without re‑optimization of every kinetic parameter. In industrial statin synthesis, the chirally pure (S)‑tert‑butyldimethylsilyloxy‑glutaramate intermediate cannot be replaced by unsubstituted glutaramate or glutarate esters without collapsing stereoselectivity and yield [2].

Glutaramate
Succinamate / 2‑Oxoglutaramate
Km values may diverge over an order of magnitude; saturation kinetics may shift substantially
Glutaramate
Succinamate (inhibitor)
Inhibitory potency per mM may differ; dose‑response dynamic range may narrow
Chiral protected glutaramate
Unprotected glutaramate / glutarate esters
Stereochemical synthesis route may not transfer; unprotected forms may alter yield and enantiopurity

Glutaramate Product‑Specific Quantitative Differentiation Evidence


ω‑Amidase Hydrolysis Km: Glutaramate vs. Succinamate and 2‑Oxoglutaramate

Glutaramate is hydrolyzed by purified rat liver ω‑amidase with a Km of 3.1 mM, which is 15.5‑fold higher than the Km for succinamate (0.2 mM) and approximately 310‑fold higher than the true Km for the open‑chain form of 2‑oxoglutaramate (~0.01 mM) [1]. All measurements were obtained with the same enzyme preparation, eliminating inter‑laboratory variability. The lower affinity of glutaramate makes it the preferred substrate when a more gradual, titratable hydrolysis rate is desired, e.g., in coupled assays where rapid depletion of the substrate would obscure transient kinetic events.

ω‑Amidase Km
Head-to-head
Km = 3.1 mM; 15.5‑fold higher than succinamate (0.2 mM), ~310‑fold higher than 2‑oxoglutaramate (~0.01 mM)
Supports kinetic assay design and substrate selection
Rat liver ω‑amidase, pH 8.5, 30 °C (BRENDA)
Enzyme kinetics ω‑amidase substrate specificity

Hydroxaminolysis Km: Glutaramate vs. Succinamate with Hydroxylamine

In ω‑amidase‑catalyzed hydroxaminolysis, the Km for hydroxylamine is 4 mM when glutaramate serves as the acyl donor, versus 5.4 mM when succinamate is the acyl donor [1]. Glutaramate thus provides a 25 % lower Km for the co‑substrate hydroxylamine, which translates into faster acyl‑transfer kinetics at sub‑saturating hydroxylamine concentrations. This differential is critical when ω‑amidase is used preparatively for the synthesis of hydroxamic acid derivatives, as the choice of acyl donor directly governs the rate and yield of the desired product.

Hydroxaminolysis Km
Head-to-head
Km (hydroxylamine) = 4 mM vs 5.4 mM with succinamate; 25% lower Km with glutaramate
Higher catalytic efficiency for hydroxamic acid synthesis
Rat liver ω‑amidase, pH 8.5, 30 °C (BRENDA)
Hydroxaminolysis ω‑amidase acyl‑enzyme intermediate

Competitive Inhibition Profile: Glutaramate vs. Succinamate Against Methyl α‑Ketoglutarate Hydrolysis

Glutaramate acts as a weaker competitive inhibitor of ω‑amidase‑catalyzed methyl α‑ketoglutarate hydrolysis than succinamate. At 10 mM glutaramate, hydrolysis of methyl α‑ketoglutarate is inhibited by 43 %, whereas 5 mM succinamate achieves 57 % inhibition [1]. On a per‑millimolar basis, succinamate is approximately 2.6‑fold more potent as an inhibitor. Researchers requiring a competitive inhibitor with a wider dynamic range for dose‑response studies therefore benefit from glutaramate's shallower inhibition gradient.

Inhibition Profile
Head-to-head
43% inhibition at 10 mM; vs 57% at 5 mM succinamate (~2.6‑fold less potent per mM)
Enables finer inhibitor titration curves
ω‑Amidase, methyl α‑ketoglutarate hydrolysis
Competitive inhibition ω‑amidase methyl α‑ketoglutarate

Human Exposome Detection: Glutaramate as a Blood‑Identified Xenobiotic Marker

Glutaramate has been detected in human blood (HMDB status: Detected but not Quantified) via mass spectrometry, as reported in PMID 31557052 [1]. In contrast, many of its structural analogs (e.g., 2‑oxoglutaramate) are predominantly studied in disease‑specific contexts such as hepatic encephalopathy. The broad detection of glutaramate in the general population positions it as a reference standard for exposome‑wide association studies and environmental exposure monitoring, where a compound that is present but not disease‑specific is required for baseline normalisation.

Exposome Detection
Reported
Detected in human blood (HMDB, PMID 31557052); non‑disease‑specific presence
Supports exposome reference standard development
Not quantified; research‑grade biomarker context
Human exposome blood metabolite biomarker

Industrial Utility: High‑Yield Synthesis of Chiral (S)‑tert‑Butyldimethylsilyloxy‑Glutaramate for Rosuvastatin

A patented method (CN104356155B) produces (S)‑tert‑butyldimethylsilyloxy‑glutaramate, a critical rosuvastatin side‑chain intermediate, with reported yields of 89.4 %–95.2 % depending on the cyano‑amide conversion catalyst [1]. The process employs Novozymes lipase 435 for regioselective hydrolysis, achieving high chiral purity without requiring chromatographic resolution of enantiomers. This contrasts with earlier routes that relied on non‑specific chemical hydrolysis steps that generated racemic mixtures and reduced overall yields. The quantitative yield advantage and stereochemical fidelity make this specific glutaramate derivative irreplaceable in cost‑sensitive large‑scale statin manufacturing.

Industrial Yield
Reported
Yield 89.4–95.2% for chiral (S)‑protected glutaramate (Patent CN104356155B)
Supports rosuvastatin intermediate synthesis development
Novozymes 435, 100–115 °C, pH 7.5–9.5
Statin synthesis chiral intermediate rosuvastatin

Thermodynamic Reference: Standard Gibbs Free Energy of Formation for Glutaramate

The standard Gibbs free energy of formation (ΔfG'°) for glutaramate has been computationally determined as −37.04 kcal/mol [1]. This value is essential for flux‑balance analysis and genome‑scale metabolic models that incorporate ω‑amidase reactions. Many in‑class monoamide analogs (e.g., succinamate, 2‑oxoglutaramate) lack similarly curated thermodynamic data in public databases, making glutaramate the default parameterization anchor for modelers.

Gibbs Free Energy
Reported
ΔfG'° = −37.04 kcal/mol
Reduces uncertainty in metabolic flux models
Computationally estimated (MetaCyc)
Thermodynamics Gibbs free energy metabolic modelling

Glutaramate: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


ω‑Amidase Kinetic Profiling and Enzyme Mechanism Studies

Glutaramate is the substrate of choice for ω‑amidase kinetic studies requiring a moderate‑affinity acyl donor (Km = 3.1 mM) that avoids the ultra‑high affinity and pH‑dependent ring‑opening complications of 2‑oxoglutaramate [1]. Its well‑characterized inhibition profile (43 % inhibition of methyl α‑ketoglutarate hydrolysis at 10 mM) enables competitive inhibition experiments with a broad dynamic range [1]. Additionally, the lower Km for hydroxylamine in hydroxaminolysis (4 mM) makes glutaramate the preferred substrate for mechanistic investigations of the acyl‑enzyme intermediate [1].

Biocatalytic Synthesis of Hydroxamic Acids and Acyl‑Transfer Products

When ω‑amidase is exploited as a biocatalyst for the preparation of hydroxamic acids, glutaramate provides a 25 % lower Km for hydroxylamine compared to succinamate (4 mM vs. 5.4 mM) [1]. This translates into higher turnover rates at fixed hydroxylamine concentrations, improving both volumetric productivity and product yield in preparative biocatalysis.

Human Exposome and Environmental Biomonitoring Method Development

Because glutaramate is detected in human blood as part of the exposome but is not endogenously produced [2], it serves as an ideal analytical standard for developing LC‑MS/MS methods aimed at quantifying xenobiotic exposure. Its non‑disease‑specific presence allows researchers to establish baseline exposure levels in population studies without confounding by endogenous metabolic fluctuations.

Rosuvastatin Side‑Chain Intermediate Manufacturing

The chirally pure (S)‑tert‑butyldimethylsilyloxy‑glutaramate derivative, synthesizable in ≥89 % yield via the patented CN104356155B process using Novozymes lipase 435 [3], is a direct precursor to the rosuvastatin side chain. Its procurement eliminates the need for in‑house development of stereoselective amide formation and enzymatic hydrolysis steps, providing immediate scalability for generic statin API production.

Application
Selection Property
Validation Focus
ω‑Amidase kinetic studies
Substrate with moderate Km and broad inhibition range
Saturation kinetics and inhibitor dose‑response verification
Hydroxamic acid biocatalysis
Lower Km for hydroxylamine vs succinamate
Acyl‑transfer rate and product yield assessment
Exposome research (LC‑MS/MS)
Non‑endogenous xenobiotic marker detected in blood
Baseline detection and matrix effect evaluation
Rosuvastatin side‑chain synthesis
Reported high‑yield chiral protected intermediate
Stereochemical fidelity and process reproducibility
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